N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)phenyl]-3-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20IN/c1-19-6-5-9-25(18-19)27(23-7-3-2-4-8-23)24-16-12-21(13-17-24)20-10-14-22(26)15-11-20/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQZSFMSAULQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443908 | |
| Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195443-34-6 | |
| Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, a compound with the molecular formula C25H20IN and a molecular weight of 461.35 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies involving this compound.
- Molecular Formula : C25H20IN
- Molecular Weight : 461.35 g/mol
- Melting Point : 160 °C
- Purity : ≥96.0% (by HPLC) .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cell division. This mechanism is similar to that of known anticancer agents like combretastatin A-4 (CA-4), which disrupts microtubule dynamics leading to cancer cell death .
-
In Vitro Studies :
- In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values indicate the concentration required to inhibit cell growth by 50% .
- Comparative studies have shown that modifications in the phenyl and aniline moieties can enhance or reduce biological activity, highlighting the importance of structural features in determining efficacy .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the aromatic rings significantly influences the potency. For instance, substituents such as halogens enhance activity due to their ability to stabilize the transition state during binding to target proteins .
- Positioning of Methyl Groups : Variations in methyl group positioning (para vs. meta) have shown marked differences in activity, with certain configurations leading to a loss of potency .
Table 1: Summary of Biological Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 2.5 | Tubulin polymerization inhibition |
| Combretastatin A-4 (CA-4) | HeLa | 0.5 | Tubulin polymerization inhibition |
Case Studies
- Study on Antiproliferative Effects : A study published in MDPI demonstrated that derivatives of this compound showed varied antiproliferative effects depending on their structural modifications. The most potent derivative had an IC50 value significantly lower than that of CA-4, indicating a promising lead for further development .
- Molecular Docking Studies : Research involving molecular docking has provided insights into how this compound interacts with tubulin at the molecular level, confirming its potential as an effective inhibitor through favorable binding interactions .
Scientific Research Applications
Organic Synthesis
1.1. Role as a Building Block
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline serves as a versatile building block in organic synthesis. Its iodo group allows for various substitution reactions, making it valuable for creating more complex organic molecules. The biphenyl structure contributes to its stability and reactivity, facilitating the development of new compounds with tailored properties.
1.2. Applications in Cross-Coupling Reactions
The compound is particularly useful in cross-coupling reactions, such as Suzuki and Sonogashira reactions, where it acts as a coupling partner to form biaryl compounds. These reactions are essential in synthesizing pharmaceuticals and agrochemicals, highlighting the compound's importance in drug discovery and development.
Material Science
2.1. Organic Electronics
Recent studies have indicated that this compound can be utilized in the fabrication of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable electronic properties make it an attractive candidate for these applications.
2.2. Photonic Applications
The compound's photophysical properties suggest potential use in photonic devices. Its absorption characteristics can be tuned through structural modifications, allowing for the development of materials with specific optical properties suitable for sensors and other photonic applications.
Medicinal Chemistry
3.1. Anticancer Activity
Research has shown that compounds similar to this compound exhibit promising anticancer activity. Studies focusing on its derivatives have reported significant cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead structure for the development of new anticancer agents.
3.2. Drug Design
The structural features of this compound make it a candidate for drug design, particularly in developing inhibitors targeting specific biological pathways involved in diseases such as cancer and inflammation. The ability to modify the aniline moiety allows for optimization of pharmacological properties.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Aromatic Groups
Table 1: Key Structural and Physical Properties
Analysis :
- Electronic Effects : The iodine substituent in the target compound is electron-withdrawing, which polarizes the biphenyl ring, enhancing charge-transfer capabilities compared to methoxy (electron-donating, ) or bromine (less polarizable, ) analogs.
- Steric Impact : The biphenyl group in the target compound introduces significant steric hindrance, reducing rotational freedom compared to simpler derivatives like 4-Iodo-N,N-dimethylaniline . This rigidity may improve thermal stability in material applications.
- Reactivity : Iodine's superior leaving-group ability compared to bromine or methoxy groups makes the target compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .
Key Observations :
Spectroscopic and Material Properties
NMR and IR Signatures :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, and how are intermediates characterized?
- Methodology :
- Step 1 : Utilize Ullman coupling or Buchwald-Hartwig amination to introduce the m-tolyl and iodobiphenyl groups. For example, aryl halides (e.g., 4-iodobiphenyl) react with m-toluidine derivatives in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions .
- Step 2 : Monitor reaction progress via TLC and purify using silica gel column chromatography (e.g., petroleum ether/ethyl acetate = 100:1) .
- Characterization : Confirm structure via H/C NMR (e.g., δ 7.11–6.85 ppm for aromatic protons) and HRMS (exact mass calculated for C₂₅H₂₁IN₂: 500.07 g/mol) .
Q. How is the purity and stability of this compound assessed in solution and solid states?
- Methodology :
- Purity : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm >96% purity .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and humidity (75% RH). Monitor via FTIR for functional group integrity (e.g., C-I stretch at 500–600 cm⁻¹) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : Assign aromatic protons and confirm substitution patterns (e.g., coupling constants for para-substituted iodobiphenyl groups) .
- X-ray Crystallography : Resolve crystal structure using SHELXL software (space group, unit cell parameters) to validate stereoelectronic properties .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Steric Analysis : Compare reaction yields with bulkier substituents (e.g., m-tolyl vs. phenyl) using kinetic studies. Lower yields may indicate steric hindrance at the amine nitrogen .
- Electronic Effects : Perform Hammett studies by introducing electron-withdrawing/donating groups on the aryl rings. Monitor rate constants via UV-vis spectroscopy to correlate σ values with reactivity .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodology :
- Data Contradictions : Address twinning or disordered iodine atoms using SHELXE (experimental phasing) and density modification. Validate with R₁/wR₂ residuals (<5%) .
- Thermal Motion : Apply anisotropic displacement parameters for heavy atoms (e.g., iodine) to refine thermal ellipsoids .
Q. How can computational methods predict the optoelectronic properties of this compound for OLED applications?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~3.2 eV for blue emission). Compare with experimental UV-vis spectra (λ_max ≈ 400 nm) .
- Charge Transport : Simulate hole mobility using Marcus theory, correlating with experimental TOF (time-of-flight) measurements .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to troubleshoot and optimize?
- Analysis :
- Catalyst Loading : Lower yields (<50%) may require increased Pd catalyst (e.g., 5 mol% vs. 2 mol%) or stronger bases (e.g., Cs₂CO₃ vs. K₃PO₄) .
- Oxygen Sensitivity : Use rigorous Schlenk techniques to exclude moisture/O₂, as the amine group is prone to oxidation .
Application-Oriented Questions
Q. What role does this compound play in organic semiconductor devices?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
